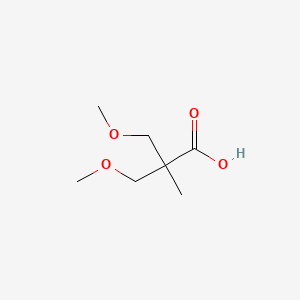
3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid is an organic compound with the molecular formula C7H14O4 It is characterized by the presence of two methoxymethyl groups attached to a central propanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid typically involves the reaction of formaldehyde with propionaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: 20-60°C
Catalysts: Sodium hydroxide or other bases
Reaction Time: 6-14 hours
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The steps include:
- Mixing formaldehyde and propionaldehyde with a base in a reactor.
- Esterification with methanol under controlled temperature and pressure.
- Purification through crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
Oxidation Products: Carboxylic acids
Reduction Products: Hydroxymethyl derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical reagent and in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and resins due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid exerts its effects involves interactions with various molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The central propanoic acid structure allows for further functionalization and incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propionic acid
- 2,2-Bis(ethoxymethyl)propanoic acid
- 2,2-Bis(aminomethyl)propanoic acid
Uniqueness
3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid is unique due to its methoxymethyl groups, which provide distinct chemical properties compared to similar compounds. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-methoxy-2-(methoxymethyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H14O4/c1-7(4-10-2,5-11-3)6(8)9/h4-5H2,1-3H3,(H,8,9) |
InChI Key |
GHAPWJHHEAMCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-](/img/structure/B8340452.png)
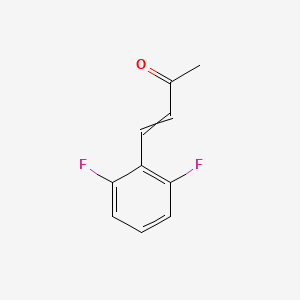
![2,8-Dimethyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8340464.png)
![4-[N-methyl-N-(tetrahydro-2H-pyran-4-yl)aminomethyl]aniline dihydrochloride](/img/structure/B8340468.png)
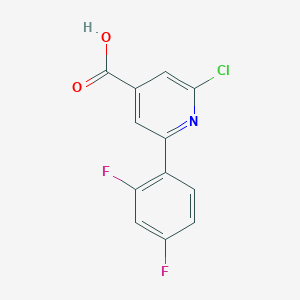
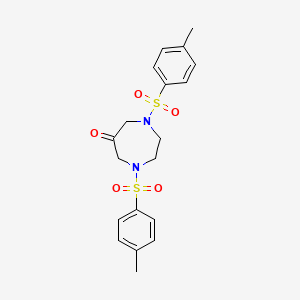
![3-(5-Pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8340484.png)
![3-amino-N-[2-(4-hydroxyphenyl)ethyl]phthalimide](/img/structure/B8340500.png)
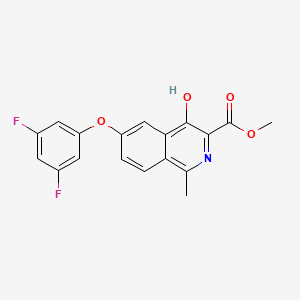
![[(1S,2R,8R,8aR)-1,2-diacetyloxy-5-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl] acetate](/img/structure/B8340506.png)
![1-[2-Hydroxy-2-(2,4-dimethoxyphenyl)ethyl]imidazole](/img/structure/B8340507.png)
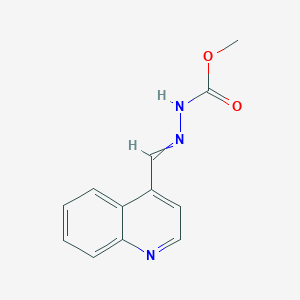
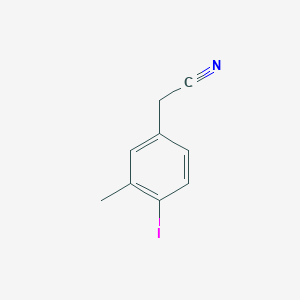
![3-[3-(2-Hydroxyethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8340534.png)
